molecular formula C9H16N2O3 B7571518 4-(2-Ethoxypropanoyl)piperazin-2-one

4-(2-Ethoxypropanoyl)piperazin-2-one

Cat. No. B7571518
M. Wt: 200.23 g/mol
InChI Key: CHMYCEPZPZLMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethoxypropanoyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPP or EtOPP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxypropanoyl)piperazin-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of nuclear factor-kappa B (NF-κB). It may also act by inhibiting the growth of cancer cells and inducing cell death.
Biochemical and Physiological Effects:
4-(2-Ethoxypropanoyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Ethoxypropanoyl)piperazin-2-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 4-(2-Ethoxypropanoyl)piperazin-2-one. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Conclusion:
In conclusion, 4-(2-Ethoxypropanoyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to determine its optimal dosage and administration route and to investigate its mechanism of action in more detail.

Synthesis Methods

The synthesis of 4-(2-Ethoxypropanoyl)piperazin-2-one can be achieved using different methods. One of the most common methods is the reaction of 2-piperazinone with ethyl 2-bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF). The reaction results in the formation of 4-(2-Ethoxypropanoyl)piperazin-2-one with a yield of 56%.

Scientific Research Applications

4-(2-Ethoxypropanoyl)piperazin-2-one has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

4-(2-ethoxypropanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-3-14-7(2)9(13)11-5-4-10-8(12)6-11/h7H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMYCEPZPZLMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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